molecular formula C16H18ClNO3 B2450581 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide CAS No. 1421515-86-7

4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2450581
CAS No.: 1421515-86-7
M. Wt: 307.77
InChI Key: SNVVIHUXWUOLID-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is a synthetic benzamide derivative designed for advanced research applications, particularly in the fields of medicinal chemistry and infectious disease. This compound integrates a chlorinated benzamide moiety with a 2,5-dimethylfuran group, a structural combination observed in compounds investigated for their potential biological activity . The amide functional group is a pivotal building block in pharmaceutical agents, often contributing to a molecule's ability to form stable crystal structures and participate in key hydrogen-bonding interactions, which can be critical for binding to biological targets . Preliminary research suggests this compound holds significant value for investigating new antimicrobial and antiviral agents . Chalcone and benzamide derivatives are widely studied due to their versatile pharmacological activities, showing promise in selectively targeting viral enzymes and combating multidrug-resistant bacteria . The molecular architecture of this compound, featuring a furan ring, aligns with heterocyclic scaffolds commonly found in FDA-approved drugs and experimental compounds. Over 85% of all FDA-approved drugs contain heterocycles, as these structures are known to engage in vital intermolecular interactions, such as hydrogen bonding and pi-stacking, with enzyme binding pockets . The presence of the 2,5-dimethylfuran ring is a notable feature, as furan derivatives are frequently explored for their diverse biological properties. This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are responsible for ensuring compliance with all applicable laboratory safety procedures and regulations.

Properties

IUPAC Name

4-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-10-9-14(11(2)21-10)15(19)7-8-18-16(20)12-3-5-13(17)6-4-12/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVVIHUXWUOLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine: This intermediate can be synthesized by the reaction of 2,5-dimethylfuran with an appropriate halohydrin under basic conditions to form the corresponding epoxide, followed by ring-opening with ammonia or an amine.

    Formation of 4-Chlorobenzoyl Chloride: This can be prepared by the chlorination of 4-chlorobenzoic acid using thionyl chloride or oxalyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Scientific Research Applications

4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a chloro-substituted benzamide with a dimethylfuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H21ClN2O4C_{18}H_{21}ClN_{2}O_{4} and a molecular weight of approximately 348.82 g/mol. The structure features a chloro-substituted benzamide moiety linked to a furan-containing hydroxypropyl side chain.

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₂O₄
Molecular Weight348.82 g/mol
IUPAC NameThis compound
CAS Number1421528-88-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The compound is believed to modulate the activity of various enzymes and receptors, potentially influencing metabolic pathways involved in cell proliferation and apoptosis.

Target Interaction

The furan ring and the benzamide moiety are critical for binding to biological targets. Research indicates that such compounds can act as inhibitors of histone deacetylases (HDACs), which play a significant role in cancer biology by regulating gene expression.

Antitumor Effects

Recent studies have highlighted the antitumor potential of related benzamide derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic activity against various cancer cell lines.

Table: Antitumor Activity Comparison

CompoundCell LineIC₅₀ (μM)
This compoundHepG2TBD
N-(2-Amino-4-Fluorophenyl)-4-bis-(2-chloroethyl)-amino-benzamideHepG21.30
SAHA (Suberoylanilide Hydroxamic Acid)HepG217.25

Note: TBD indicates that the IC₅₀ value for the compound is yet to be determined.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits promising cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on HDAC Inhibition : A related compound demonstrated potent inhibition of HDAC1, HDAC2, and HDAC3 with an IC₅₀ value of 95.48 nM against HDAC3. This suggests that similar compounds may also exhibit selective HDAC inhibition, contributing to their antitumor effects .
  • Cytotoxicity in Cancer Models : In xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition compared to standard treatments like SAHA .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Current research aims to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Preparation of the furan core : Start with 2,5-dimethylfuran derivatives, which are functionalized to introduce reactive sites (e.g., hydroxylation) .

Propyl chain introduction : React the furan with epoxides or halides under nucleophilic conditions to attach the hydroxypropyl group .

Benzamide coupling : Use 4-chlorobenzoyl chloride in an amidation reaction with the hydroxypropyl intermediate, often employing coupling agents like HATU or DCC in anhydrous solvents (e.g., DCM) .

  • Key Considerations : Solvent choice (e.g., dichloromethane), temperature control (0–25°C), and purification via column chromatography are critical for yield optimization .

Q. Which spectroscopic and analytical techniques confirm the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks (e.g., furan methyl groups at δ 2.2–2.5 ppm, aromatic protons at δ 7.3–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 352.12) .
  • X-ray Crystallography : Resolves bond lengths and angles in crystalline form, particularly for resolving stereochemical ambiguities .

Q. What preliminary biological activities are reported for structural analogs?

  • Methodological Answer :

  • Antimicrobial Screening : Analogous benzamide-furan hybrids are tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cancer Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess IC50 values, with furan derivatives showing apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can conflicting NMR data for the hydroxypropyl chain conformation be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : Use NOESY/ROESY to detect spatial proximity between the hydroxypropyl -OH and furan methyl groups, clarifying rotational barriers .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) simulate energy-minimized conformers and predict coupling constants for comparison with experimental data .

Q. What strategies improve synthetic yield while minimizing side reactions?

  • Methodological Answer :

  • Optimized Reaction Conditions :
  • Temperature : Lower temperatures (0–5°C) during amidation reduce racemization .
  • Catalysts : Use DMAP to accelerate acylation .
  • Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound trisamine) to trap unreacted acyl chlorides .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial potency?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with:
  • Halogen Swaps : Replace 4-Cl with F or Br to assess electronic effects .
  • Furan Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the furan ring .
  • Biological Testing : Compare MIC values across analogs (Table 1).
Substituent (R)MIC (S. aureus) (µg/mL)MIC (C. albicans) (µg/mL)
4-Cl8.216.5
4-F12.424.3
4-Br6.814.7
Table 1: Example SAR data for benzamide derivatives .

Q. How to address solubility challenges in biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (e.g., 5% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce phosphate esters at the hydroxypropyl group to enhance aqueous solubility, with enzymatic cleavage in vivo .

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